1,4-Pentadien-3-one

Beschreibung

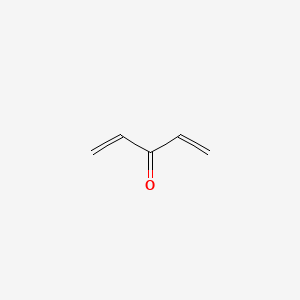

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-3-5(6)4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUUFSAXZMGPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52501-13-0 | |

| Record name | Poly(vinyl ketone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52501-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60337521 | |

| Record name | 1,4-Pentadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1890-28-4 | |

| Record name | Vinyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1890-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Divinyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001890284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Pentadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIVINYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5WPQ70H2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry for 1,4 Pentadien 3 One and Its Structural Analogs

Classical Approaches in 1,4-Pentadien-3-one Synthesis

Classical methods for synthesizing divinyl ketones often involve condensation reactions that join smaller carbonyl-containing molecules. These methods are well-established and provide straightforward routes to these compounds.

Aldol (B89426) Condensation Reactions, including Claisen-Schmidt Variants

The aldol condensation is a fundamental carbon-carbon bond forming reaction in organic chemistry. It involves the reaction of an enolizable aldehyde or ketone with another carbonyl compound in the presence of an acid or base catalyst, typically yielding a β-hydroxy carbonyl compound which can subsequently undergo dehydration to form an α,β-unsaturated carbonyl compound. miracosta.eduwebassign.netazom.com

A particularly relevant variant for the synthesis of divinyl ketones is the Claisen-Schmidt condensation. This is a crossed aldol condensation that occurs between an aldehyde or ketone having α-hydrogens and an aromatic carbonyl compound lacking α-hydrogens. wikipedia.orgbyjus.com The reaction between acetone (B3395972), which has two sets of equivalent α-hydrogens, and an aromatic aldehyde is a classic example of the Claisen-Schmidt condensation used to synthesize symmetrical 1,5-diaryl-1,4-pentadien-3-ones, such as dibenzalacetone (1,5-diphenyl-1,4-pentadien-3-one). miracosta.eduwebassign.netwikipedia.orgmiracosta.eduscribd.com

In the synthesis of dibenzalacetone, acetone reacts with two equivalents of benzaldehyde (B42025). The reaction is typically catalyzed by a base, such as aqueous ethanolic sodium hydroxide (B78521). webassign.netmiracosta.edu The initial aldol adducts undergo dehydration to yield the conjugated dienone product. The equilibrium of this reaction can be shifted towards product formation if the product precipitates from the reaction mixture. miracosta.edumiracosta.edu

Research has explored optimizing the conditions for Claisen-Schmidt condensations to improve yields and reaction times. For instance, the synthesis of 1,5-diaryl-1,4-pentadien-3-one amidinohydrazone hydrochloride derivatives has been achieved with high yields (80-94%) under ultrasound irradiation at moderate temperatures (35-37°C), offering advantages over classical methods in terms of milder conditions and shorter reaction times. researchgate.net

Reactions Involving Aromatic Aldehyde and Ketone Precursors

As highlighted by the Claisen-Schmidt condensation, aromatic aldehydes and ketones serve as key precursors for synthesizing divinyl ketones, particularly diaryl-substituted derivatives. The reaction of a ketone with α-hydrogens with two equivalents of an aromatic aldehyde lacking α-hydrogens is a common strategy. Current time information in Bangalore, IN.acs.orgnih.gov

For example, the synthesis of 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one involves the reaction of acetone with p-anisaldehyde (4-methoxybenzaldehyde) under basic conditions, such as using potassium hydroxide in ethanol (B145695) and water. azom.com The reaction proceeds through sequential aldol condensations and dehydrations.

The preparation of aromatic ketones themselves, which can then be used as precursors in divinyl ketone synthesis, can be achieved through various methods, including reactions from acid derivatives and arenes. youtube.com

Advanced Synthetic Routes to Divinyl Ketone Systems

Beyond classical condensation, more advanced methodologies have been developed to access divinyl ketone systems, offering alternative strategies for constructing these valuable intermediates.

Oxidative Rearrangements (e.g., Cerium Ammonium (B1175870) Nitrate (B79036) (CAN)-Mediated Oxidation of Vinylidenecyclopropanes)

Oxidative rearrangement reactions provide a route to divinyl ketones through the transformation of cyclic precursors. One such method involves the cerium ammonium nitrate (CAN)-mediated oxidative rearrangement of vinylidenecyclopropanes (VCPs). acs.orgnih.govacs.orgresearchgate.net

VCPs possess unique reactivity due to the strained cyclopropyl (B3062369) ring adjacent to cumulated double bonds. acs.org Under mild conditions, CAN-mediated oxidation of various vinylidenecyclopropanes can generate unsymmetrical divinyl ketone and functional enone derivatives with good yields and excellent regio- and stereoselectivities. acs.orgnih.govacs.org The reaction mechanism has been investigated, including through oxygen-18 tracer experiments. acs.orgnih.govacs.org While this method is effective for synthesizing unsymmetrical divinyl ketones, in some cases, functional enones might be the primary products, and certain VCP structures, like bicyclic VCPs, may not yield divinyl ketone products under these conditions. acs.org

Two-Step Methods for Geminal Divinyl Group Construction from Ketones

Constructing a quaternary carbon atom bearing a geminal divinyl group from a ketone is a specific synthetic challenge. A two-step method has been developed to achieve this transformation. acs.orgnih.govresearchgate.netorganic-chemistry.orgresearchgate.net

This method involves the reaction of a ketone with an allyl titanium reagent, which is prepared from 1-phenylthio-4-trimethylsilyl-2-butene. acs.orgnih.govresearchgate.netorganic-chemistry.org This reaction yields a tertiary alcohol. acs.orgnih.govresearchgate.netorganic-chemistry.org The resulting tertiary alcohol is then subjected to a Brønsted acid-mediated rearrangement reaction, which generates the geminal divinyl compound. acs.orgnih.govresearchgate.netorganic-chemistry.org This approach offers an efficient route to geminal divinyl compounds from various acyclic, alicyclic, and aromatic ketones. acs.orgorganic-chemistry.org The utility of this method has been demonstrated in the construction of caged molecules, highlighting its potential in the synthesis of complex natural products. acs.orgorganic-chemistry.org

Silylene Transfer Reactions to Divinyl Ketones for Silyloxy Diene Generation

Divinyl ketones can serve as substrates for further functionalization, including the generation of silyloxy dienes through silylene transfer reactions. This method provides access to valuable intermediates for cycloaddition reactions. nih.govhud.ac.ukacs.orgnih.govresearchgate.net

Silver-catalyzed silylene transfer to divinyl ketones allows for the synthesis of 2-silyloxy-1,3-dienes with control over stereochemistry and regioselectivity. nih.govhud.ac.ukacs.orgnih.govresearchgate.net The reaction is regioselective, favoring silylene transfer to the side of the divinyl ketone bearing a β-substituent over the side with an α-substituent. nih.gov This regioselectivity is consistent with the observed selectivity in nucleophilic additions to divinyl ketones. nih.gov Increasing the steric bulk of the α-substituent can further enhance this regioselectivity. nih.gov

These silyloxy dienes are useful in subsequent Diels-Alder reactions with electron-deficient alkenes and imines, leading to the formation of six-membered ring products with high diastereoselectivity. nih.govhud.ac.ukacs.orgnih.govresearchgate.net The methodology can also be applied to asymmetric synthesis using chiral dienophiles, providing access to chiral, non-racemic cyclohexenes. nih.govhud.ac.ukacs.orgnih.govresearchgate.net

Detailed research findings on silylene transfer reactions provide insights into the scope and limitations of this method. For example, studies have reported the synthesis of specific silyloxy dienes from substituted divinyl ketones, along with their characteristic spectroscopic data (e.g., ¹H NMR) and regioisomeric ratios. acs.org

Transition Metal-Catalyzed Dehydrogenation in Conjugated Dienone Synthesis (e.g., Palladium-Catalyzed Methods)

Transition metal catalysis, particularly using palladium, has emerged as a significant approach for the synthesis of conjugated dienones, including those structurally related to this compound. These methods often involve the dehydrogenation of less unsaturated precursors like enones and enals.

A notable strategy involves palladium-catalyzed aerobic γ,δ-dehydrogenation of enones and enals to produce conjugated (E,E)-dienones and dienals. This method offers a direct and efficient route to various dienones, including those that are non-substituted or substituted at the α, β, γ, and/or δ positions. The protocol is characterized by the ready accessibility of starting materials, good functional group compatibility, and mild reaction conditions. nih.gov

Another palladium-catalyzed approach for the regioselective synthesis of conjugated dienones utilizes the oxidative allylation of sulfoxonium ylides with allylarenes. This reaction employs Pd(OAc)2 as a catalyst, 2,6-dimethylcyclohexa-2,5-diene-1,4-dione (DMBQ) as an oxidant, and PPh3 as a ligand in dimethylsulfoxide (DMSO). The method provides conjugated dienones in moderate to good yields with high regioselectivity. chemistryviews.org, acs.org, organic-chemistry.org The proposed mechanism involves the coordination of the palladium catalyst with olefins, followed by the cleavage of an allylic C-H bond to form a π-allylic palladium intermediate. Subsequent steps involve the coordination of the sulfoxonium ylide, α-elimination of DMSO to yield a π-allylpalladium carbenoid species, migratory insertion, and finally β-H elimination to produce the conjugated dienone product and regenerate the Pd(II) catalyst. acs.org

Palladium-catalyzed cross-coupling reactions have also been employed in the synthesis of conjugated dienones. For instance, the stereoselective synthesis of conjugated dienones can be achieved via the palladium-catalyzed cross-coupling reaction of 1-alkenylboronates with 3-halo-2-alken-1-ones. oup.com

Directed Derivatization and Functionalization Strategies of the this compound Core

The this compound core is a versatile scaffold for the synthesis of diverse derivatives through various functionalization strategies. These strategies often exploit the reactivity of the α,β-unsaturated ketone system and the terminal positions of the dienone.

Introduction of Heterocyclic Moieties (e.g., Quinoxaline (B1680401), Triazine, Thiadiazole Scaffolds)

The incorporation of heterocyclic scaffolds onto the this compound core has been a significant area of research, leading to compounds with potential biological activities.

Quinoxaline Scaffolds: this compound derivatives containing quinoxaline ring systems have been synthesized and investigated. One approach involves the reaction of 2-chloroquinoxaline (B48734) with penta-1,4-dien-3-one oxime ether derivatives. mdpi.com, researchgate.net This reaction, typically carried out by stirring the reactants and then refluxing, yields the target compounds featuring a quinoxaline moiety attached to the pentadienone oxime ether structure. mdpi.com, researchgate.net These derivatives have shown promising antibacterial and antiviral activities, including distinct activity against the Tobacco mosaic virus (TMV). mdpi.com, researchgate.net Some compounds in this class have also demonstrated antiproliferative activity against cancer cells, acting as apoptosis inducers. evitachem.com, tandfonline.com

Triazine Scaffolds: Novel this compound derivatives incorporating triazine moieties have been designed and synthesized. peerj.com, semanticscholar.org, peerj.com, researchgate.net A common synthetic route involves the preparation of intermediates that are then reacted to form the triazine-containing pentadienone structure. peerj.com, semanticscholar.org These compounds have been evaluated for their biological activities, exhibiting antibacterial effects against strains such as Xanthomonas axonopodis pv. citri and Ralstonia solanacearum. peerj.com, semanticscholar.org, researchgate.net Some triazine-containing this compound derivatives have also shown notable antiviral activity against TMV. semanticscholar.org, peerj.com

Thiadiazole Scaffolds: The synthesis of this compound derivatives containing a 1,3,4-thiadiazole (B1197879) moiety has been reported. nih.gov A synthetic route involves preparing substituted phenylpenta-1,4-dien-3-ones, which are then functionalized with a 1,3,4-thiadiazole unit, often via a thioether linkage. nih.gov These derivatives have demonstrated remarkable antiviral activities against plant viruses like TMV and Cucumber mosaic virus (CMV). nih.gov Structure-activity relationship studies for these compounds have indicated that the presence of small electron-withdrawing groups on the aromatic ring can be favorable for anti-TMV activity. nih.gov

Synthesis of Aromatic and Substituted Phenyl Derivatives

The introduction of aromatic and substituted phenyl groups at the terminal positions of the this compound core is a widely used strategy to synthesize a variety of analogs, including the well-known 1,5-diaryl-1,4-pentadien-3-ones.

A common and versatile method for synthesizing these derivatives is the Claisen-Schmidt reaction, a type of aldol condensation. evitachem.com This reaction typically involves the condensation of acetone with aromatic aldehydes under basic conditions. evitachem.com, mdpi.com, nih.gov By using substituted aromatic aldehydes, a wide array of diarylpentadienone derivatives with various substituents on the phenyl rings can be synthesized. google.com, rsc.org These substituents can include halogens (fluorine, chlorine, bromine), trifluoromethyl groups, hydroxyl groups, and methoxy (B1213986) groups. google.com, mdpi.com, rsc.org

The synthesis of specific aromatic derivatives like 1,5-diphenyl-1,4-pentadien-3-one involves the reaction of benzaldehyde with acetone. fishersci.ca Similarly, 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one, a curcumin (B1669340) analog, is synthesized by coupling vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with acetone under base-catalyzed aldol condensation conditions. uni.lu, mdpi.com, nih.gov, ump.ac.id

These aromatic and substituted phenyl derivatives are significant due to their diverse biological activities and their role as intermediates in the synthesis of more complex molecules. evitachem.com

Development of Natural Product-Inspired Analogs (e.g., Curcumin Derivatives)

Natural products serve as valuable sources of inspiration for the design and synthesis of novel compounds with potential therapeutic or agricultural applications. Curcumin, a natural polyphenol found in turmeric, is a prominent example that has inspired the development of numerous this compound derivatives. evitachem.com, nih.gov, ump.ac.id, nih.gov, google.com

Curcumin itself contains a this compound core structure flanked by two substituted aromatic rings connected through a seven-carbon linker. evitachem.com, uni.lu This structural similarity has led to the synthesis of curcumin analogs based on the 1,5-diaryl-1,4-pentadien-3-one scaffold. evitachem.com, google.com These analogs, often referred to as diarylpentanoids, are synthesized through methods like the aldol condensation of substituted benzaldehydes with acetone. mdpi.com, nih.gov, ump.ac.id

The development of curcumin-inspired this compound analogs aims to improve upon curcumin's limitations, such as its low bioavailability and rapid metabolism, while retaining or enhancing its beneficial biological properties. evitachem.com, nih.gov A well-studied example is 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one, also known as MS13 or gamavuton-0. uni.lu, ump.ac.id, mdpi.com, nih.gov This analog, synthesized from vanillin and acetone, has shown improved pharmacokinetic profiles and enhanced biological activities compared to curcumin. mdpi.com, nih.gov

These natural product-inspired derivatives, including those with heterocyclic moieties or various aromatic substituents, represent a significant class of this compound compounds with potential applications in pharmaceuticals and agrochemicals. evitachem.com, nih.gov, bohrium.com

Mechanistic Organic Reactions and Reactivity Profiles of 1,4 Pentadien 3 One Systems

Electrophilic and Nucleophilic Addition Reactions to the Dienone System

The conjugated system of 1,4-pentadien-3-one allows for both electrophilic and nucleophilic attack. Electrophilic addition typically occurs across the carbon-carbon double bonds. Similar to other conjugated dienes, the reaction with electrophiles such as halogens or hydrogen halides can lead to a mixture of 1,2- and 1,4-addition products. These additions proceed through the formation of resonance-stabilized allylic carbocation intermediates, influencing the observed regioselectivity libretexts.orgvaia.com.

Nucleophilic addition can target either the carbonyl carbon or the β-carbons of the α,β-unsaturated system via conjugate (Michael) addition. The carbonyl group is an electrophilic center susceptible to attack by various nucleophiles, leading to diverse derivatives evitachem.com. Michael addition to the dienone moiety is a significant reaction for forming new bonds. For example, 1,5-diaryl-1,4-pentadien-3-ones can undergo Michael addition reactions with nucleophiles like indoles under acidic catalysis . Condensation reactions involving the carbonyl group are also possible, contributing to the formation of larger molecular structures evitachem.com.

Pericyclic Reactions Involving the this compound Moiety

The this compound framework is a key component in several important pericyclic transformations.

Nazarov Cyclization of 2-Alkoxy-1,4-pentadien-3-ones

The Nazarov cyclization is a well-established pericyclic reaction that converts divinyl ketones into cyclopentenones, typically catalyzed by Lewis or Brønsted acids organic-chemistry.orgwikipedia.org. 2-Alkoxy-1,4-pentadien-3-ones have been identified as particularly reactive substrates for this cyclization acs.orgacs.org. These compounds can undergo cyclization efficiently at room temperature, often within minutes, yielding 2-alkoxy-2-cyclopentenones with high yields and excellent regioselectivity acs.orgacs.org. The presence of the alkoxy group at the 2-position not only enhances the reactivity but can also facilitate the regioselective bidentate coordination of a Lewis acid, pre-organizing the substrate into the reactive s-trans conformation acs.orgacs.org.

The generally accepted mechanism for the Nazarov cyclization begins with the acid-catalyzed activation of the divinyl ketone, leading to the formation of a pentadienyl cation intermediate organic-chemistry.orgwikipedia.orgillinois.edunih.gov. This key intermediate then undergoes a 4π electrocyclic ring closure. According to the principles of orbital symmetry outlined by Woodward-Hoffmann, this electrocyclization proceeds via a conrotatory pathway organic-chemistry.orgwikipedia.orgnih.gov. The conrotatory motion dictates the relative stereochemistry of the substituents in the resulting cyclic oxyallyl cation intermediate wikipedia.orgillinois.edu. Subsequent steps typically involve the elimination of a β-hydrogen and tautomerization to afford the final cyclopentenone product wikipedia.orgillinois.edu. The regioselectivity of the cyclization, determining the position of the double bond in the product, is influenced by the substitution pattern of the pentadienone, with more substituted double bonds often favored organic-chemistry.org. The electronic nature of substituents can also play a role in polarizing the conjugated system and influencing regioselectivity organic-chemistry.org. The reaction rate is significantly influenced by the stability of the carbocation intermediates involved illinois.edu.

The development of catalytic asymmetric variants of the Nazarov cyclization to control the enantioselectivity has been a challenging but fruitful area of research organic-chemistry.orgnih.govresearchgate.net. While the Nazarov reaction is one of the few electrocyclic reactions amenable to Lewis acid catalysis, achieving high enantioselectivity catalytically proved difficult initially organic-chemistry.orgacs.orgacs.org. However, significant progress has been made with the advent of chiral Lewis acids and cooperative catalysis strategies organic-chemistry.orgnih.govresearchgate.netrsc.org. These approaches aim to control the torqoselectivity, or the preferred direction of the conrotatory ring closure, to favor the formation of a specific enantiomer nih.gov. Challenges include achieving high levels of enantiocontrol and reducing the catalyst loading from stoichiometric to catalytic amounts organic-chemistry.org. Recent studies have reported successful catalytic asymmetric Nazarov cyclizations using chiral hydrogen-bond donors in concert with silyl (B83357) Lewis acids or cooperative catalysis involving Lewis acids and chiral Brønsted acids, achieving high enantiomeric excesses for certain substrates researchgate.netrsc.org. The use of 2-alkoxy-1,4-pentadien-3-ones has also shown promise for asymmetric induction studies acs.orgacs.org.

Mechanistic Aspects of Pentadienyl Cation Intermediates and Electrocyclization

Dienone-Phenol Rearrangement and Related Transformations

While direct information on the dienone-phenol rearrangement of the parent acyclic this compound was not specifically found in the search results, this type of rearrangement is a well-known acid-catalyzed transformation of cyclic dienones (cyclohexadienones) into phenolic compounds. Although the parent acyclic system would require different conditions and likely proceed through distinct intermediates, the concept of acid-catalyzed rearrangements within dienone frameworks is relevant to the broader reactivity of this compound systems. Related acid-catalyzed transformations involving rearrangements of substituted dienones have been explored in organic synthesis.

Photochemical [2+2] Cycloaddition Reactions (e.g., in Co-crystal Forms)

This compound derivatives can participate in photochemical [2+2] cycloaddition reactions, particularly when organized in the solid state or within co-crystal structures rsc.orgresearchgate.netmdpi.compsu.edursc.org. These reactions are initiated by light and result in the formation of four-membered cyclobutane (B1203170) rings through the joining of two carbon-carbon double bonds mdpi.compsu.edu. The efficiency and stereochemical outcome of solid-state photochemical [2+2] cycloadditions are highly dependent on the crystal packing arrangement of the molecules, adhering to the topochemical principle researchgate.netpsu.edu. Studies on derivatives like 1,5-bis(4-pyridyl)-1,4-pentadiene-3-one have shown that co-crystallization with hydrogen bonding templates can pre-organize the molecules in a favorable geometry for stereospecific double [2+2] cycloadditions, leading to complex cage compounds rsc.orgresearchgate.net. Mechanistic investigations in some cases have indicated a stepwise process involving a monocyclobutane intermediate rsc.orgresearchgate.net.

This compound, also known as divinyl ketone, is a highly reactive α,β-unsaturated ketone with two conjugated double bonds evitachem.commedkoo.com. This structural feature makes it a versatile building block in various chemical transformations, particularly in polymerization and cyclization reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Pentadien 3 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and relative spatial arrangement of atoms in a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are widely used for the structural elucidation of 1,4-Pentadien-3-one and its derivatives. mdpi.com

¹H NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy provides information about the different types of protons in a molecule based on their chemical environment. The chemical shifts (δ) and coupling patterns of the proton signals are indicative of their positions within the molecule and their neighboring protons. For this compound, the vinyl protons are expected to exhibit characteristic signals in the alkene region of the spectrum, influenced by the electron-withdrawing carbonyl group. Analysis of coupling constants (J values) between these protons can provide information about the double bond geometry (cis or trans). rsc.org

Studies on substituted this compound derivatives have utilized ¹H NMR to confirm the presence and position of substituents and to assign the stereochemistry of the double bonds. For example, in substituted divinyl ketones, the ³J (¹³C–¹H) coupling constants extracted from selective J-resolved NMR experiments have been shown to be larger for E isomers (7–13 Hz) compared to Z isomers (3–8 Hz), allowing for the unambiguous determination of double-bond geometry. rsc.org

¹³C NMR Spectroscopy for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon signals are sensitive to the hybridization state and electronic environment of each carbon atom. For this compound, characteristic signals are expected for the carbonyl carbon and the vinylic carbons. nih.gov

¹³C NMR data is used to confirm the presence of the carbonyl group and the two vinyl groups in this compound derivatives. The chemical shifts of the vinylic carbons can provide insights into the extent of conjugation with the carbonyl group. mdpi.com For instance, studies on 1,5-diaryl-1,4-pentadien-3-ones have reported ¹³C NMR data consistent with the proposed structures, showing signals for the carbonyl carbon, vinylic carbons, and aromatic carbons. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving conjugated systems. Molecules with conjugated π systems, like this compound with its s-cis or s-trans conjugated enone structure, absorb UV or visible light. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) provide information about the extent of conjugation and the nature of the electronic transitions (e.g., π-π* transitions). researchgate.net

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π-π* transition of the conjugated enone system. Substituents on the pentadienone framework can influence the extent of conjugation and thus affect the λmax value. Studies on substituted 1,5-diaryl-1,4-pentadien-3-ones have reported UV-Vis data used in conjunction with other spectroscopic methods for structural characterization. researchgate.net The absorption characteristics can also be used to monitor reactions involving the conjugated system, such as photocrosslinking. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. Different functional groups absorb infrared radiation at specific wavenumbers, resulting in distinctive peaks in the IR spectrum. mdpi.com

For this compound, key functional groups include the carbonyl (C=O) and the carbon-carbon double bonds (C=C). The IR spectrum of this compound would show characteristic stretching vibrations for these groups. The carbonyl stretching frequency is typically observed in the range of 1650-1700 cm⁻¹, while the C=C stretching vibrations of the vinyl groups appear in the region of 1600-1650 cm⁻¹. mdpi.com Studies on this compound derivatives have reported IR data, with characteristic absorption bands confirming the presence of the =CHCOCH= grouping and C=O, C=N, and C=C vibrations. mdpi.com

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum. nist.gov

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (82.04 g/mol ). nih.govuni.lu Fragmentation of the molecular ion can occur through various pathways, yielding characteristic fragment ions. Analysis of these fragment ions provides structural information. For example, cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones. Studies on substituted 1,5-diaryl-1,4-pentadien-3-ones have shown molecular ion peaks and characteristic fragmentation patterns corresponding to the loss of CO, substituted phenyl, styryl, and ketene (B1206846) fragments. researchgate.net Gas-phase fragmentation studies, such as those involving protonated divinyl ketones, can also provide insights into reaction mechanisms like the Nazarov cyclization. nih.govnih.gov Predicted collision cross-section values for various adducts of this compound are also available, which can be useful in ion mobility-mass spectrometry. uni.lu

Rotational Spectroscopy for Gas-Phase Conformation Analysis and Intermolecular Interactions

Rotational spectroscopy, also known as microwave spectroscopy, is a high-resolution technique used to study the rotational transitions of molecules in the gas phase. It provides very precise information about the molecular structure, including bond lengths, bond angles, and the conformation of the molecule. It can also be used to study intermolecular interactions in weakly bound complexes. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction (SCXRD) is a powerful technique for unequivocally determining the solid-state structure of crystalline compounds, including this compound and its derivatives. This method provides precise information about atomic positions, bond lengths, bond angles, and molecular conformation in the crystal lattice.

Studies utilizing SCXRD have been conducted on various this compound systems to elucidate their molecular and supramolecular architectures. For instance, the crystal structure of a derivative, this compound,(1E,4E)-1,5-diphenyl-2-(2,4-dinitrophenyl)hydrazone, has been determined. This compound, synthesized from dibenzalacetone (1,5-diphenyl-1,4-pentadien-3-one) and 2,4-dinitrophenylhydrazine, crystallizes in the monoclinic crystal system with the P21/c space group. scielo.br The asymmetric unit contains one formula unit (Z' = 1), and there are four formula units per unit cell (Z = 4). scielo.br The structure reveals an unsaturated Y-shaped system connecting three aromatic rings. scielo.br Two of the aromatic rings (the dinitro substituted and one other) are oriented 15º out of coplanarity, while the third phenyl group is nearly orthogonal to the first two (89º). scielo.br Analysis of the Hirshfeld surface indicated that the supramolecular structure is organized through C-H···O hydrogen bonds, C-H···π interactions, polar-π interactions, and π-π stacking. scielo.br An intramolecular N-H···O hydrogen bond was also observed. scielo.br C-H···O hydrogen bonds connect molecules linearly, forming rings with 11, 12, and 14 members. scielo.br The distances in these H···O contacts range from 2.52 to 2.57 Å, which are shorter than the sum of van der Waals radii. scielo.br The angles are in the range of 157-170º, indicating high directionality. scielo.br

Single crystal X-ray diffraction has also been instrumental in confirming the structures and understanding the solid-state behavior of other this compound derivatives. For (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, crystallographic data are available, deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.gov Similarly, the crystal structure of (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one has been reported. researchgate.net

Studies on dibenzylidenecyclohexanones, which share the dienone structural motif, have also employed X-ray diffraction to confirm the formation of E,E-isomers and to investigate their planarity and stacking arrangements in the crystal lattice relevant to solid-state photoreactions. acs.org While generally flattened, these molecules are often nonplanar, which can hinder stacking arrangements necessary for certain solid-state reactions like [2+2]-photocycloaddition. acs.org Torsion angles within these structures have been correlated with the electron-donating ability of substituents. acs.org

X-ray diffraction has also been used to characterize metal complexes involving divinyl ketone (this compound). For example, the structure of a ruthenium(II) complex with divinyl ketone has been determined, showing a η2 bound enone. researchgate.net In the context of platinum chemistry, single-crystal X-ray diffraction was used to establish the nature of the ring system in complexes derived from methyl vinyl ketone, a related α,β-unsaturated ketone. psu.edu

The ability to obtain single crystals is crucial for SCXRD analysis. Various methods and solvent systems have been employed to achieve crystallization of this compound derivatives. scielo.br For instance, single crystals of the dibenzalacetone-2,4-dinitrophenylhydrazone derivative were obtained as red prisms by slow diffusion of water through an acetone (B3395972) solution. scielo.br Yellow needle-shaped crystals of a 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one derivative were obtained by slow evaporation from an acetone-ethyl acetate (B1210297) solution. researchgate.net

These crystallographic studies provide fundamental insights into the precise molecular geometry, conformational preferences, and intermolecular interactions that dictate the packing arrangement in the solid state, which can influence physical properties and reactivity.

Table 1: Crystallographic Data for a this compound Derivative

| Property | Value | Citation |

| Compound | This compound,(1E,4E)-1,5-diphenyl-2-(2,4-dinitrophenyl)hydrazone | scielo.br |

| Molecular Formula | C23H18N4O4 | scielo.br |

| Crystal System | Monoclinic | scielo.br |

| Space Group | P21/c | scielo.br |

| Z | 4 | scielo.br |

| Z' | 1 | scielo.br |

| CCDC Number | 2009611 | scielo.br |

Table 2: Selected Structural Features from X-ray Diffraction

| Compound | Key Feature(s) | Citation |

| This compound,(1E,4E)-1,5-diphenyl-2-(2,4-dinitrophenyl)hydrazone | Unsaturated Y-shaped system, aromatic ring orientations (15º and 89º), intramolecular N-H···O hydrogen bond, C-H···O, C-H···π, polar-π, and π-π interactions. | scielo.br, scielo.br |

| 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one derivative | One methylthio group cis, the other trans to the C11–C10 double bond; highly conjugated and planar structure. | researchgate.net |

| 1,5-bis(4-dimethylaminophenyl)-1,4-pentadien-3-one (B1298773) derivative | Planar geometry (torsion angle = 179.8°), intermolecular π-π stacking (3.4 Å spacing). | |

| Dibenzylidenecyclohexanones (derivatives) | Confirmation of E,E-isomers, generally nonplanar despite being flattened, torsion angles correlated with substituents. | acs.org |

| [Ru((R,R)-BIPHOP–F)(Cp)(divinyl ketone)][SbF6] complex | η2 bound enone. | researchgate.net |

Table 3: Unit Cell Parameters for a 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one Derivative

| Parameter | Value | Units | Citation |

| a | 19.858(3) | Å | researchgate.net |

| b | 8.0886(3) | Å | researchgate.net |

| c | 14.145(2) | Å | researchgate.net |

| β | 108.6 | º | researchgate.net |

These detailed crystallographic investigations provide a solid foundation for understanding the structural characteristics of this compound systems in the solid state, complementing data obtained from other spectroscopic techniques.

Computational Chemistry and Theoretical Investigations of 1,4 Pentadien 3 One

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

DFT is a widely used computational method for investigating the electronic structure and properties of molecules. For 1,4-pentadien-3-one, DFT studies can provide information on its optimized geometry, electron distribution, and energy levels. These studies are crucial for understanding the molecule's inherent characteristics and predicting its behavior in various chemical environments. DFT calculations have been applied to study the molecular structure and electronic properties of this compound and its derivatives, often in the context of their reactivity or interactions with other systems. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (EHOMO, ELUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory, which focuses on the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbit al (LUMO), is a powerful tool for predicting chemical reactivity. imperial.ac.uklibretexts.orgwikipedia.org For this compound, FMO analysis provides insights into its electrophilic and nucleophilic sites and its propensity to participate in reactions. The energy levels of the HOMO (EHOMO) and LUMO (ELUMO), as well as the energy gap between them (ΔE = ELUMO - EHOMO), are key parameters obtained from FMO analysis. A smaller energy gap generally indicates higher reactivity. researchgate.net Studies on derivatives of this compound have reported values for EHOMO, ELUMO, and the energy gap, correlating these parameters with their observed chemical behavior, such as corrosion inhibition efficiency. researchgate.net

Conformation Analysis and Intramolecular/Intermolecular Interactions (e.g., Hydrogen Bonding)

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around single bonds. For flexible molecules like this compound, understanding its preferred conformations is essential as it can influence its reactivity and physical properties. Computational methods, including ab initio and DFT calculations, are employed to explore the potential energy surface and identify stable conformers. researchgate.netresearchgate.net Intramolecular and intermolecular interactions, such as hydrogen bonding or π-π stacking, can play a significant role in stabilizing certain conformations or influencing molecular aggregation. While direct studies on the conformational analysis of this compound itself are less prevalent in the provided results, related compounds like 1,4-pentadien-3-ol (B123337) have been subject to detailed conformational studies using theoretical computations and experimental techniques like microwave spectroscopy, revealing the presence of C-H···O and O-H···π interactions that stabilize specific conformers. researchgate.netchemicalbook.comnih.gov Studies on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives have also utilized quantum chemical calculations to investigate conformational features and the influence of substituents like fluorine atoms on conformer proportions. mdpi.com

Quantum Chemical Modeling of Reaction Mechanisms and Selectivity

Quantum chemical methods are invaluable for studying reaction mechanisms by mapping the energy changes along the reaction pathway, identifying transition states, and calculating activation energies. This allows for a detailed understanding of how reactions involving this compound proceed and the factors that govern their selectivity. acs.orgacs.orgacs.org For instance, quantum chemical calculations have been used to investigate the mechanism of the Nazarov cyclization of divinyl ketone (this compound), a key reaction for forming cyclopentenones. acs.orgacs.orgnih.gov These studies can explore the influence of catalysts, substituents, and reaction conditions on the reaction pathway and stereochemical outcome. acs.orgacs.orguq.edu.au Quantum chemical studies have also been applied to understand the mechanism and selectivity of other reactions involving 1,4-pentadiene (B1346968) derivatives, such as Cu(I)-catalyzed additions. rsc.org

Applications in Organic Synthesis and Materials Science Research

1,4-Pentadien-3-one as a Versatile Organic Building Block

The unique structural features of this compound allow it to participate in numerous key organic transformations, making it a versatile synthon. Current time information in Bangalore, IN.peerj.comrsc.orgnih.gov Its ability to undergo reactions such as Michael additions, Diels-Alder reactions, and Nazarov cyclizations facilitates the formation of complex molecular architectures.

Synthesis of Five-Membered Carbocycles (e.g., Cyclopentenones)

The Nazarov cyclization is a prominent reaction for the synthesis of five-membered carbocycles, particularly cyclopentenones, from this compound precursors. acs.orgorganic-chemistry.orgresearchgate.netnih.gov This electrocyclic reaction involves the conrotatory 4π electrocyclization of a pentadienyl cation intermediate, typically generated by the activation of this compound or its derivatives with a Lewis or Brønsted acid. acs.orgorganic-chemistry.orgresearchgate.netnih.gov

Research has explored efficient and high-yielding Nazarov cyclizations of 2-alkoxy-1,4-pentadien-3-ones. acs.orgorganic-chemistry.org These substrates are highly reactive and can undergo cyclization rapidly, sometimes within minutes, at room temperature when catalyzed by agents such as aluminum chloride in dichloromethane (B109758) or acetonitrile. acs.orgorganic-chemistry.org The presence of 2-alkoxy substituents enhances both the reactivity and regioselectivity of the cyclization by enabling bidentate binding to the Lewis acid catalyst. acs.orgorganic-chemistry.org

Furthermore, the Nazarov cyclization of 1,4-pentadien-3-ols has been utilized in the synthesis of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s through an intramolecular interrupted process catalyzed by Lewis acids like FeBr₃. nih.gov This method allows for the preparation of substituted cyclopenta[b]indoles with good yields and high diastereo- and regioselectivities. nih.gov

The cyclization of this compound is a known method for synthesizing 2-cyclopentenone. ontosight.ai

Construction of Complex Polycyclic Skeletons (e.g., Caged Structures)

This compound derivatives can be employed in reactions that lead to the construction of complex polycyclic skeletons. For instance, the Nazarov reaction of a this compound derivative followed by a [3+2] cycloaddition of the resulting 2-oxidocyclopentenyl cation with an alkene, such as a vinyl sulfide, can be used to construct 7-norbornanone skeletons. researchgate.netresearchgate.net

While Diels-Alder reactions using cyclopentadienone derivatives appear promising for constructing norbornane (B1196662) skeletons, these dienes are often highly reactive and prone to dimerization, which can hinder cross Diels-Alder reactions with dienophiles. researchgate.net However, methods involving the in situ generation of cyclopentadienone intermediates from cyclopentenone derivatives have been reported for the construction of alkyl-substituted 7-norbornenones. researchgate.net

The construction of bridged polycyclic skeletons, including those with bicyclo[2.2.1] frameworks prevalent in natural products and pharmaceuticals, is an active area of research. ecust.edu.cn While not exclusively using this compound as the starting material, strategies involving cascade cycloaddition reactions to build such structures highlight the importance of diene systems in constructing complex caged architectures. ecust.edu.cn

Precursors for Chiral Tertiary Alcohols with 1,3-Diene Units

1,4-Pentadiene (B1346968) (a related compound, not this compound itself, but relevant due to the diene unit) can serve as a pronucleophile in catalytic asymmetric allylation of ketones to produce chiral tertiary alcohols bearing a terminal 1,3-diene unit. rsc.orgorganic-chemistry.orgresearchgate.net This approach offers a valuable route to these important chiral building blocks. rsc.orgresearchgate.net

Copper(I)-catalyzed reactions using commercially available 1,4-pentadiene have been shown to yield chiral tertiary alcohols with high (Z)/(E) ratios and high enantioselectivity. rsc.orgorganic-chemistry.orgresearchgate.net Both aromatic and aliphatic ketones can be used as substrates in these reactions. researchgate.net The mechanism and selectivity of these reactions have been investigated using computational methods, highlighting the role of the chiral ligand and interactions in controlling the stereochemistry. rsc.org

Intermediates in Complex Natural Product Synthesis

The this compound core is found in various natural products, and its derivatives are utilized as intermediates in the synthesis of complex natural products. Curcumin (B1669340), a natural polyphenol, contains a this compound core and serves as an inspiration for the synthesis of analogs with enhanced biological activities. evitachem.comnih.govnih.gov

The Nazarov cyclization, which involves this compound derivatives, is a versatile method used in the construction of numerous complex target molecules, including polyquinane natural products and prostanoids. acs.orgorganic-chemistry.org The ability to synthesize highly functionalized cyclic systems makes this compound intermediates valuable in convergent synthetic strategies towards complex natural products.

Development of Advanced Materials Utilizing this compound Derivatives

Derivatives of this compound have shown potential in the development of advanced materials, particularly in polymer applications. nih.govpeerj.comresearchgate.netresearchgate.netacs.org The presence of reactive double bonds and the carbonyl group allows for their incorporation into polymer structures or their use as monomers.

Polymer Applications (e.g., Adhesives, Coatings, Composite Materials)

This compound derivatives can be incorporated into polymers to impart specific properties. For example, a complex polymer incorporating this compound, 1,5-bis(4-(2-oxiranylmethoxy)phenyl)-, polymer with 4,4'-(1-methylethylidene)bis(2,6-dibromophenol) and 4,4'-(1-methylethylidene)bis(phenol) has been explored for potential applications in adhesives, coatings, and composite materials. ontosight.ai

This polymer's structure includes epoxy and phenolic groups, which facilitate cross-linking reactions that can enhance its mechanical and thermal properties. ontosight.ai The incorporation of components like brominated phenol (B47542) can also contribute to flame retardancy. ontosight.ai Such polymers are of interest in materials science and engineering for their unique properties, including adhesive strength, thermal stability, and reduced flammability. ontosight.ai

While 1,3-pentadiene (B166810) is noted for its role in the production of polymers, adhesives, paint, and curing agents bohrium.com, the focus here is on this compound derivatives. The ability of this compound derivatives to undergo polymerization or copolymerization through their double bonds makes them relevant in the design of new polymeric materials with tailored properties for various applications.

Biological Activities and Mechanistic Investigations of 1,4 Pentadien 3 One Derivatives in Academic Research

Antiviral Activity and Mechanistic Insights

Research has demonstrated that 1,4-pentadien-3-one derivatives exhibit significant antiviral effects against a range of viruses, particularly plant viruses. evitachem.comnih.gov This activity is often attributed to their ability to interfere with crucial stages of the viral life cycle.

Inhibition of Viral Replication Mechanisms

Compounds derived from this compound have shown the capacity to inhibit viral replication mechanisms. evitachem.com While the precise mechanisms can vary depending on the specific derivative and target virus, studies suggest interference with processes essential for the virus to multiply within host cells. evitachem.com

Efficacy against Plant Viruses (e.g., Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV))

This compound derivatives have shown promising efficacy against economically important plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.govnih.gov Studies have evaluated the curative, protective, and inactivation activities of these compounds against TMV and CMV in vivo. nih.gov For instance, certain derivatives have demonstrated superior protective activity against TMV compared to control agents like ribavirin (B1680618). nih.gov Some compounds have shown significant inactivation activity against TMV. researchgate.netpeerj.com

Several studies highlight the effectiveness of specific derivatives:

Compound 4a, a derivative containing a triazine moiety, showed excellent inactivation activity against TMV with an EC₅₀ value of 12.5 µg/mL, which was superior to that of ningnanmycin (B12329754) (13.5 µg/mL). researchgate.netpeerj.com

Phosphorylated penta-1,4-dien-3-one derivatives have also shown remarkable protective activity against TMV. nih.gov Compound 3h, for example, exhibited an EC₅₀ value of 104.2 μg/mL against TMV, outperforming ningnanmycin (386.2 μg/mL). nih.gov

Other derivatives, including those with 1,3,4-thiadiazole (B1197879) or quinoxaline (B1680401) moieties, have also demonstrated significant antiviral activities against TMV and CMV. nih.govnih.govrsc.org

Here is a table summarizing some findings on the antiviral activity against TMV:

| Compound Class | Virus | Activity Type | EC₅₀ (µg/mL) | Comparison to Control (Control EC₅₀) | Source |

| Triazine-containing derivative (Compound 4a) | TMV | Inactivation | 12.5 | Superior to ningnanmycin (13.5) | researchgate.netpeerj.com |

| Phosphorylated derivative (Compound 3h) | TMV | Protective | 104.2 | Superior to ningnanmycin (386.2) | nih.gov |

| 1,3,4-Thiadiazole-containing derivative (Compound 4h) | TMV | Protection | 105.01 | Superior to ribavirin (457.25) | nih.gov |

| 1,3,4-Thiadiazole-containing derivative (Compound 4k) | TMV | Protection | 135.38 | Superior to ribavirin (457.25) | nih.gov |

| 1,3,4-Thiadiazole-containing derivative (Compound 4q) | TMV | Protection | 129.87 | Superior to ribavirin (457.25) | nih.gov |

| Quinoxaline-containing derivative (Compound 6i) | TMV | Inactivation | 133.0 | Not specified | rsc.org |

Molecular Docking Studies with Viral Coat Proteins

Molecular docking studies have been conducted to understand the interaction between this compound derivatives and viral coat proteins, particularly the Tobacco Mosaic Virus Coat Protein (TMV-CP) and Cucumber Mosaic Virus Coat Protein (CMV CP). peerj.comnih.gov These studies aim to elucidate the binding mechanisms and identify potential binding sites.

Docking studies with TMV-CP have shown that certain derivatives can embed well in the pocket between the protein's subunits. researchgate.netpeerj.com For example, compound 4a was found to be well embedded in the pocket between the two subunits of TMV-CP. researchgate.netpeerj.com Phosphorylated derivatives have also shown strong binding affinities to TMV CP, with dissociation constants better than that of ningnanmycin. nih.gov

Studies involving CMV CP have revealed that specific this compound derivatives exhibit strong binding affinity. researchgate.net Microscale thermophoresis experiments and docking studies have provided insights into the interactions with key amino acid residues on CMV CP. researchgate.net

Anticancer Research Potential and Molecular Mechanisms

This compound derivatives are also being investigated for their potential in anticancer research. nih.govresearchgate.net These compounds have demonstrated antiproliferative effects on various cancer cell lines and are being studied for their underlying molecular mechanisms. nih.gov

Induction of Apoptosis in Cancer Cell Lines

A significant area of research focuses on the ability of this compound derivatives to induce apoptosis (programmed cell death) in cancer cell lines. nih.govresearchgate.netrsc.org Studies have shown that these compounds can effectively trigger apoptosis in various cancer cells, including prostate, cervical, glioblastoma, neuroblastoma, colorectal, gastric, and pancreatic cancer cells. nih.gov

Mechanistic investigations have indicated that the induction of apoptosis involves the modulation of apoptosis pathways. nih.gov This can include increased caspase-3 activity and reduced levels of anti-apoptotic proteins like Bcl-2. nih.gov For example, a diarylpentanoid derivative, 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one (MS13), was shown to induce apoptosis in androgen-independent prostate cancer cells in a time- and dose-dependent manner, evidenced by increased caspase-3 activity and decreased Bcl-2 protein levels. nih.gov

Other studies have also confirmed the apoptosis-inducing activity of this compound derivatives in cancer cells, utilizing techniques such as Annexin V/PI double staining and DNA ladder assays. rsc.orgd-nb.info

Here is a table illustrating the effect of MS13 on apoptosis in prostate cancer cells:

| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Source |

| MS13 | DU 145 | 7.57 | 72 | 67 | nih.gov |

| MS13 | DU 145 | 15.14 | 72 | 70 | nih.gov |

| MS13 | PC-3 | 7.80 | 72 | 67 | nih.gov |

| MS13 | PC-3 | 15.60 | 72 | 70 | nih.gov |

Involvement in Oxidative Stress and Cell Cycle Arrest Pathways

Beyond apoptosis induction, this compound derivatives have been implicated in modulating oxidative stress and inducing cell cycle arrest in cancer cells. evitachem.comnih.gov

Some derivatives have been shown to induce reactive oxygen species (ROS) production, contributing to their anticancer effects. researchgate.net Additionally, these compounds can disrupt the cell cycle, preventing cancer cells from proliferating. nih.gov Cell cycle arrest, often observed at the G2/M phase, is linked to the ability of some derivatives to disrupt microtubule dynamics.

Targeting the Ubiquitin-Proteasome System

Research indicates that 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one and its derivatives commonly target the ubiquitin-proteasome system (UPS) frontiersin.org. The UPS is recognized as essential for the viability of tumor cells frontiersin.org. Studies utilizing gene expression profiling have demonstrated that these compounds induce responses characteristic of UPS inhibition frontiersin.org. Furthermore, experiments employing cellular reporter proteins have shown a link between proteasome inhibition and cell death frontiersin.org. Beyond UPS inhibition, other mechanisms of action described for these derivatives include the reactivation of mutant p53, stimulation of steroid receptor coactivators, and the induction of protein cross-linking frontiersin.org.

Antibacterial Effects and Proposed Cellular Targets

This compound derivatives have demonstrated antibacterial effects, with research exploring their activity against various bacterial strains, particularly plant pathogenic bacteria cenmed.comfishersci.canih.govuni.lunih.govnih.govmdpi.comresearchgate.netijbs.comresearchgate.netresearchgate.nettandfonline.com.

Disruption of Bacterial Cell Wall Synthesis or Function

Studies suggest that the antibacterial mechanism of this compound derivatives involves the disruption of bacterial cell wall synthesis or function through interactions with bacterial enzymes researchgate.net. Investigations using scanning electron microscopy (SEM) have provided visual evidence supporting this mechanism. For instance, a study on pyridinium-decorated this compound derivatives indicated that these compounds could damage the cell membrane of Xanthomonas oryzae pv. oryzae (Xoo) cenmed.com. Similarly, SEM analysis of Xanthomonas axonopodis pv. citri (Xac) treated with a this compound derivative containing a 1,2,4-triazole (B32235) moiety showed bacterial cell membrane rupture tandfonline.com. Another study also noted distinct cell membrane destruction of Xoo caused by a benzothiazole-decorated penta-1,4-diene-3-one derivative .

Activity against Specific Plant Pathogenic Bacteria (e.g., Xanthomonas spp., Ralstonia solanacearum)

This compound derivatives have shown significant activity against key plant pathogenic bacteria, including species of Xanthomonas and Ralstonia solanacearum cenmed.comfishersci.canih.govnih.govmdpi.comijbs.comresearchgate.nettandfonline.com.

Research on pyridinium-decorated this compound derivatives demonstrated considerable bioactivities against six phytopathogenic strains, with notable efficacy against Xanthomonas oryzae pv. oryzae (Xoo). The minimal EC50 value observed for one such compound against Xoo was 0.504 µg/mL cenmed.com.

A series of this compound derivatives containing a thiophene (B33073) sulfonate group were assessed for antibacterial activities against Xanthomonas axonopodis pv. citri (Xac), Ralstonia solanacearum (Rs), and Xanthomonas oryzae pv. oryzae (Xoo) fishersci.ca. Compound 3k, a derivative from this series (4-((1E,4E)-5-(3-nitrophenyl)-3-oxopenta-1,4-dien-1-yl)phenylthiophene-2-sulfonate), exhibited an EC50 value of 11.0 μg/mL against Xac, which was superior to the commercial agents bismerthiazol (B1226852) (51.6 µg/mL) and thiodiazole-copper (94.7 µg/mL) fishersci.ca.

Studies on this compound derivatives containing a 1,2,4-triazole moiety also reported antibacterial activities against Rs, Xoo, and Xac tandfonline.com. Compounds F8 and F17 showed good in vitro activity against Rs with EC50 values of 18.6 μg/mL, better than bismerthiazol (55.2 μg/mL) tandfonline.com. Compound F9 demonstrated good in vitro antibacterial activity against Xac with an EC50 of 5.4 μg/mL, also superior to bismerthiazol (54.9 μg/mL) tandfonline.comnih.gov.

Penta-1,4-dien-3-one oxime ether derivatives containing a quinoxaline moiety have also been evaluated for antibacterial activities nih.gov. Compound 6k showed EC50 values of 16.8 μg/mL against Xac and 33.4 μg/mL against Xoo nih.gov. Compound 6i exhibited an EC50 of 33.9 μg/mL against Rs nih.gov. These values were reported as better than those of bismerthiazol (44.3, 42.5, and 62.4 μg/mL, respectively) nih.gov.

Novel phosphorylated penta-1,4-dien-3-one derivatives have also shown substantial antibacterial activity against Xoo. Compound 3g, for instance, had an EC50 value of 8.6 μg/mL against Xoo, significantly better than bismerthiazol (58.8 µg/mL) and thiodiazole-copper (78.7 μg/mL) researchgate.net.

A series of novel this compound derivatives containing a sulfonamide moiety also exhibited activity against five bacteria, with EC50 values ranging from 9.6 to 60.1 μg/mL, reported as superior to those of commercial agents nih.govuni.luacs.org.

Antifungal Activities and Mycelial Morphology Studies

This compound derivatives have demonstrated antifungal activities against various plant fungi nih.govuni.lunih.govnih.govnih.govuni.lumdpi.comresearchgate.netnih.govnih.govdntb.gov.ua.

Effects on Cell Permeability and Cytoplasm Leakage in Fungi

Mechanistic studies on the antifungal action of 1,4-pentadiene-3-one derivatives, particularly those containing a quinazolinone moiety, have revealed effects on fungal cell permeability and cytoplasm leakage uni.lunih.govnih.govuni.luresearchgate.netnih.gov. Research involving scanning electron microscopy on Sclerotinia sclerotiorum treated with compound W12 showed abnormal collapse and shriveling of hyphae uni.lunih.govnih.govnih.gov. Further mechanistic investigations indicated that W12 altered the mycelial morphology, affected cell permeability, increased cytoplasm leakage, and led to cell membrane breakdown uni.lunih.govnih.govresearchgate.netnih.gov.

Efficacy against Specific Plant Fungi (e.g., Sclerotinia sclerotiorum, Phomopsis sp.)

Several this compound derivatives have shown efficacy against specific plant fungi, including Sclerotinia sclerotiorum and Phomopsis sp. uni.lunih.govnih.govnih.govmdpi.comnih.gov.

Twenty 1,4-pentadiene-3-one derivatives containing quinazolinone were synthesized and tested for antifungal activities nih.govnih.govmdpi.comnih.gov. Compound W12 from this series exhibited excellent bioactivity against Sclerotinia sclerotiorum and Phomopsis sp. nih.govnih.govnih.gov. The EC50 values for W12 were 0.70 μg/mL against S. sclerotiorum and 3.84 μg/mL against Phomopsis sp., which were reported as better than those of the control drug azoxystrobin (B1666510) (8.15 μg/mL and 17.25 μg/mL, respectively) nih.govnih.govnih.gov. In vivo tests also showed that W12 had better protective effects on oilseed rape infected with S. sclerotiorum and kiwifruit infected with Phomopsis sp. compared to azoxystrobin at certain concentrations nih.govnih.govnih.gov.

Studies on novel this compound derivatives containing a sulfonamide moiety also reported excellent fungicidal activity in vitro at 100 μg/mL nih.govuni.luacs.org. Compound E6 showed moderate activity against Phytophthora litchii, with an EC50 value (0.5 μg/mL) close to that of azoxystrobin (0.3 μg/mL) uni.luresearchgate.netacs.orgnih.gov.

Thioredoxin reductase (TrxR) is a critical enzyme in maintaining cellular redox homeostasis as part of the thioredoxin system. Due to its upregulation in various cancers and its role in cellular defense against oxidative stress, TrxR has emerged as an attractive target for therapeutic intervention sci-hub.seresearchgate.net. This compound derivatives, structurally related to natural products like curcumin (B1669340) and chalcones, have demonstrated a range of biological activities, including enzyme inhibition nih.govresearchgate.netnih.govacs.orgpeerj.commdpi.comnih.govmdpi.comtandfonline.comresearchgate.net.

Research has explored the potential of this compound derivatives, particularly those with the α,β-unsaturated carbonyl system characteristic of Michael acceptors, to inhibit TrxR sci-hub.seresearchgate.netacs.orgnih.gov. This electrophilic group can form covalent bonds with nucleophilic residues in enzymes, such as the selenocysteine (B57510) residue found in the active site of TrxR researchgate.netacs.org.

Studies on chalcones, which share structural similarities with this compound derivatives, have shown that they can inhibit TrxR activity researchgate.netnih.govproquest.com. This inhibition is often time-dependent, consistent with a covalent mechanism involving Michael addition to the selenocysteine residue sci-hub.se. For example, certain chalcones and related 1,5-diphenyl-pent-1-en-3-ones have been identified as inhibitors of cellular TrxR activity, with their inhibitory potency correlating with observed cytotoxicity nih.gov.

While the search results indicate that this compound derivatives are being investigated for various enzyme inhibitory activities, including potential interactions with enzymes like DNA gyrase and cytochrome P450 enzymes, specific detailed research findings and comprehensive data tables solely focused on the inhibition of Thioredoxin Reductase by this compound itself or a broad range of its derivatives were not extensively available in the provided snippets nih.govdntb.gov.ua. However, the mechanistic understanding of how related Michael acceptors, such as chalcones and curcumins, inhibit TrxR provides a strong basis for the potential of this compound derivatives as TrxR inhibitors sci-hub.seresearchgate.netacs.orgnih.gov.

The electrophilic nature of the α,β-unsaturated carbonyl system in this compound derivatives is key to their potential as covalent inhibitors of enzymes like TrxR researchgate.netacs.org. This interaction can disrupt the enzyme's catalytic function, leading to downstream effects on cellular redox balance and potentially contributing to observed biological activities such as antiproliferative effects researchgate.netnih.govtandfonline.comnih.gov.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis in 1,4 Pentadien 3 One Systems

Influence of Substituents on Reaction Pathways and Selectivity

The presence and nature of substituents on the 1,4-pentadien-3-one system significantly influence its chemical behavior, particularly in reactions such as the Nazarov cyclization and various addition reactions. The this compound core contains reactive double bonds and a carbonyl group, making it susceptible to electrophilic and nucleophilic additions. evitachem.com

In the context of the Nazarov cyclization, which transforms 1,4-dien-3-ones into cyclopentenones, substituents play a crucial role in governing the reaction rate and regioselectivity. Electron-withdrawing groups (EWGs) on the dienophile component of a Diels-Alder reaction, a related electrocyclic process, are known to increase the reaction rate. masterorganicchemistry.com While the provided text does not detail the specific influence of substituents on the regioselectivity of this compound in Diels-Alder reactions, studies on related systems like 1,3-butadiene (B125203) highlight the importance of conjugation for reactivity. masterorganicchemistry.com

For the Nazarov cyclization of 1,4-dien-3-one precursors, the effect of substituents has been discussed, and their influence on the rate of cyclization is consistent with mechanistic understanding. researchgate.net For instance, fluorine substituents have been shown to direct and activate Nazarov cyclizations, influencing regioselectivity based on their electronic effects (e.g., β-cation destabilizing -I effect or α-cation stabilizing +R effect). researchgate.net This demonstrates how substituents can function as controllers of reaction pathways and activators of substrates. researchgate.net

Substituents also impact the reactivity of C(sp3)–H bonds in related catalytic reactions, influencing product selectivity and diastereoselectivity. acs.org While this research focuses on C-H arylation rather than direct this compound reactions, it underscores the general principle that substituent identity and position are critical determinants of reaction outcomes.

Correlation of Structural Modifications with Biological Potency and Selectivity

Structural modifications to the this compound core and its attached moieties have been extensively studied to optimize biological activities, including antiviral, antibacterial, and anticancer effects. evitachem.comsemanticscholar.orgmdpi.com

Introducing different heterocyclic scaffolds or functional groups to the this compound structure can significantly alter its biological potency and selectivity. For example, novel phosphorylated penta-1,4-dien-3-one derivatives have shown remarkable antibacterial and antiviral activities. mdpi.com Specifically, the presence of groups like 4-Cl-Ph, 2-Cl-Ph, 3-NO2-Ph, and 4-NO2-Ph at certain positions has been found to greatly improve antibacterial activities against Xanthomonas oryzae pv. Oryzae (Xoo). mdpi.com

Pyridinium-decorated this compound derivatives have also demonstrated selective antibacterial activity against plant bacterial strains, with the length of alkyl chains and substituents on the benzene (B151609) ring affecting the EC50 values for anti-Xoo activity. bohrium.com This highlights how subtle structural changes can influence the specificity and potency against different pathogens.

Studies on this compound derivatives containing 1,3,4-thiadiazole (B1197879) moieties suggest that small electron-withdrawing groups on the aromatic ring are favorable for anti-tobacco mosaic virus (TMV) activity. researchgate.netnih.gov Similarly, this compound derivatives containing triazine scaffolds have emerged as potential antiviral and antibacterial agents. semanticscholar.orgpeerj.com

Research on derivatives with quinoxaline (B1680401) scaffolds has shown promising antiproliferative activities against cancer cells, with certain compounds exhibiting greater potency than established antitumor drugs like gemcitabine (B846). nih.govresearchgate.net Mechanistic studies indicate that these compounds can induce apoptosis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models have been employed to correlate structural features with biological activity. For instance, QSAR models for 1,5-bis(4-dimethylaminophenyl)-1,4-pentadien-3-one (B1298773) derivatives have correlated electron-donating substituents with reduced cytotoxicity. Three-dimensional QSAR (3D-QSAR) studies on this compound derivatives containing the 1,3,4-oxadiazole (B1194373) moiety revealed that appropriate compact electron-withdrawing and hydrophobic groups on the benzene ring could enhance antiviral activity. science.gov These findings provide valuable insights for the rational design of more potent derivatives.

The following table summarizes some examples of structural modifications and their correlated biological activities:

| Structural Modification | Biological Activity | Observed Correlation | Source |

| Phosphorylated derivatives with 4-Cl-Ph, 2-Cl-Ph, 3-NO2-Ph, 4-NO2-Ph substituents | Antibacterial (vs. Xoo) | Greatly improved activity | mdpi.com |

| Pyridinium decoration; Alkyl chain length and ring substituents | Antibacterial (vs. Xoo, R. solanacearum, Xac) | Affects EC50 values and efficacy | bohrium.com |

| 1,3,4-Thiadiazole moiety; Small electron-withdrawing groups on aromatic ring | Antiviral (vs. TMV) | Favorable for activity | researchgate.netnih.gov |

| Triazine scaffold | Antiviral, Antibacterial | Potential agents | semanticscholar.orgpeerj.com |

| Quinoxaline scaffolds | Antiproliferative (vs. SMMC-7721 cancer cells) | Markedly greater activity than gemcitabine for some compounds; Induces apoptosis | nih.govresearchgate.net |

| 1,3,4-Oxadiazole moiety; Compact electron-withdrawing and hydrophobic groups on benzene ring | Antiviral (vs. TMV) | Enhance activity (based on 3D-QSAR) | science.gov |

| Electron-donating substituents (e.g., -NMe2) in 1,5-bis(4-dimethylaminophenyl)-1,4-pentadien-3-one | Cytotoxicity | Correlated with reduced cytotoxicity (based on QSAR) |

Future Perspectives and Emerging Research Frontiers in 1,4 Pentadien 3 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future research in the synthesis of 1,4-pentadien-3-one derivatives is expected to focus on the development of more efficient, environmentally friendly, and sustainable methodologies. Traditional synthesis often involves Claisen-Schmidt condensation reactions, which may utilize harsh conditions or generate stoichiometric waste. nih.gov Novel approaches could involve exploring catalytic methods that reduce reaction times, lower energy consumption, and utilize renewable feedstocks.

The development of catalytic asymmetric Nazarov cyclizations of 2-alkoxy-1,4-pentadien-3-ones represents one such frontier, aiming to produce highly functionalized cyclic structures with control over stereochemistry acs.org. While initial studies have shown modest enantiomeric excess, ongoing work is focused on developing highly enantioselective versions of this reaction, which could provide valuable synthetic building blocks acs.org.

Furthermore, research into the synthesis of complex organic molecules incorporating the this compound system, such as furan-based polymers and advanced materials, highlights the need for efficient and controlled synthetic routes myskinrecipes.com. Sustainable protocols, potentially involving biocatalysis or flow chemistry, could become increasingly important for the large-scale production of these compounds.

Exploration of Advanced Catalytic Applications for Functionalization

The conjugated π-system of this compound makes it an attractive substrate for various catalytic transformations. Future research will likely delve deeper into exploring advanced catalytic applications for its functionalization, enabling the precise introduction of diverse chemical functionalities.

Recent studies have demonstrated the potential of Lewis acidic bismuth(III) complexes for the catalytic allylic C(sp3)–H functionalization of olefins, including 1,4-dienes, allowing for the formation of new carbon-carbon bonds acs.orgnih.gov. This emerging area explores transition metal mimetic π-activation by main-group catalysts, offering a distinct approach to functionalization with unique selectivities acs.orgnih.gov. Further research in this domain could lead to the development of novel catalytic systems for the selective functionalization of this compound derivatives.

Beyond C-H functionalization, exploring catalytic methods for selective additions, cycloadditions, and other transformations of the dienone system under mild conditions will be crucial for accessing a wider range of complex molecular architectures. The development of heterogeneous catalysts, such as functionalized zeolites, for reactions involving this compound derivatives, like aldol (B89426) condensation, also presents a promising avenue for sustainable catalysis researchgate.net.

Integration of Computational and Experimental Approaches for Rational Design

The rational design of novel this compound derivatives with desired properties will increasingly rely on the integration of computational and experimental approaches. Computational chemistry techniques, such as Density Functional Theory (DFT) calculations and molecular docking studies, can provide valuable insights into reaction mechanisms, structure-activity relationships, and interactions with biological targets uq.edu.aupeerj.comacs.org.